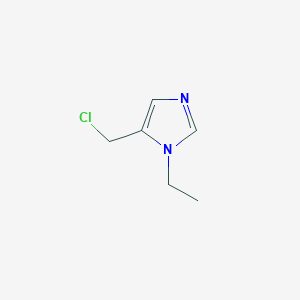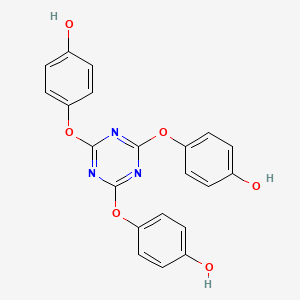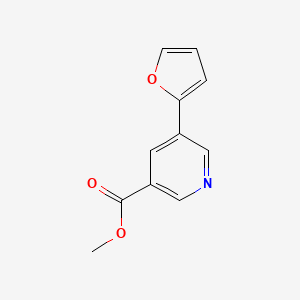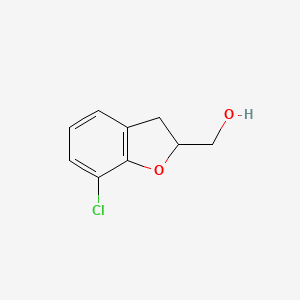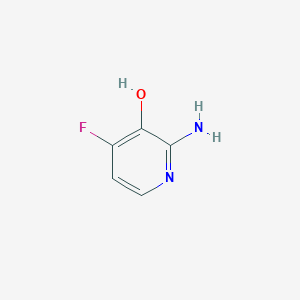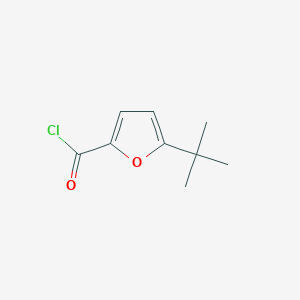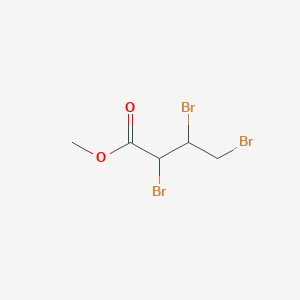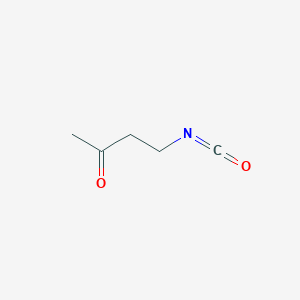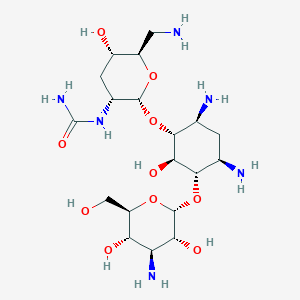
Nebramycin factor 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nebramycin factor 11 is a molecular entity with the formula C19H38N6O10 . It is a part of the nebramycin complex, which contains different water-soluble aminoglycoside antibiotics isolated from the fermentation of the actinomycete Streptomyces tenebrarius .
Synthesis Analysis
The nebramycin factors, including Nebramycin factor 11, are isolated from the commercial-scale fermentation using an ion-exchange chromatographic procedure . The structural elucidation of each nebramycin factor is carried out using various analytical techniques .Molecular Structure Analysis
Nebramycin factor 11 has a molecular formula of C19H38N6O10, an average mass of 510.539 Da, and a monoisotopic mass of 510.264954 Da . It has 14 defined stereocentres .Scientific Research Applications
1. Antibiotic Activity and Susceptibility Testing
Nebramycin factor 11, as part of the broader nebramycin complex, shows significant antibiotic activity. Specifically, tobramycin (Nebramycin Factor 6), a closely related compound, has been found effective against a range of bacteria, including Pseudomonas aeruginosa, a challenging pathogen in clinical settings. Studies have detailed its in vitro activity and susceptibility testing methodologies, revealing its potency against various bacterial strains (Meyer, Young, & Armstrong, 1971), (Shadomy & Kirchoff, 1972).
2. Biological and Pharmacological Properties
Research has explored the biological properties and pharmacological potential of nebramycin components. This includes the study of its biosynthesis and the effects of environmental factors such as inorganic phosphate on its production. These insights are critical for understanding and optimizing the production of these antibiotics (Todorov, Mikhailova-Ivanova, & Uerová, 2008).
3. Chemical Analysis and Synthesis
Significant efforts have been made in the chemical analysis and synthesis of nebramycin components. This includes methods for separating the complex and identifying its individual factors, as well as stereospecific synthesis of derivatives. Such research underpins the development of new antibiotics and enhances understanding of their structural properties (Koch, Davis, & Rhoades, 1973), (Florent & Monneret, 1981).
4. Clinical Applications and Studies
Clinical studies and bacteriology research have examined the efficacy of tobramycin and its role in treating various bacterial infections. This has included the assessment of its pharmacokinetics and its effectiveness in clinical settings, providing a foundation for its therapeutic use (Mcallister, 1976), (Simon, Mösinger, & Malerczy, 1973).
5. Development of Analytical Techniques
The development of analytical protocols for identifying biosynthetic intermediates of nebramycin and its factors has been an area of focus. This involves integrating techniques like liquid chromatography and mass spectrometry, crucial for studying gene-to-metabolite networks in microbial cultures (Park et al., 2010).
6. Biopharmaceutical Characterization
Research has been conducted on the biopharmaceutical characterization of tobramycin, evaluating its distribution and efficacy when administered through different methods. Such studies are essential for optimizing drug delivery systems and enhancing therapeutic effectiveness (Marchand et al., 2014).
Mechanism of Action
Target of Action
Nebramycin factor 11, also known as Tobramycin, primarily targets bacterial 30S and 50S ribosomes . These ribosomes play a crucial role in protein synthesis within the bacterial cell, making them an effective target for antibiotics.
Mode of Action
Nebramycin factor 11 operates by inhibiting protein synthesis . It achieves this by irreversibly binding to the bacterial 30S and 50S ribosomes . This binding prevents the formation of the 70S complex, which is essential for the translation of mRNA into protein . The compound’s ability to bind to the eukaryotic decoding site, despite differences in key residues required for its recognition by the bacterial target, is a unique feature among aminoglycosides .
Biochemical Pathways
The biosynthetic pathway of Nebramycin factor 11 involves the actinomycete Streptomyces tenebrarius . The nebramycin complex contains nine different water-soluble aminoglycoside antibiotics isolated from the fermentation of this actinomycete
Pharmacokinetics
The pharmacokinetics of Nebramycin factor 11 have been studied in humans, particularly in elderly male patients with urinary tract infections . The renal clearance of the compound during constant intravenous infusion was found to correlate well with the patient’s serum creatinine and the half-life of the compound .
Result of Action
The result of Nebramycin factor 11’s action is the inhibition of protein synthesis within the bacterial cell, leading to cell death . This makes it effective against a range of bacterial infections, particularly those caused by gram-negative organisms such as Pseudomonas aeruginosa, indole-positive Proteus strains, and Enterobacteriaceae, as well as Staphylococcus aureus .
Action Environment
The efficacy and stability of Nebramycin factor 11 can be influenced by various environmental factors. For instance, renal function can impact the clearance and therefore the effectiveness of the compound . Additionally, the presence of other drugs can affect its action. For example, certain drugs can increase the nephrotoxicity and/or ototoxicity of Nebramycin factor 11 .
properties
IUPAC Name |
[(2R,3R,5S,6R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxyoxan-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N6O10/c20-3-9-8(27)2-7(25-19(24)31)17(32-9)34-15-5(21)1-6(22)16(14(15)30)35-18-13(29)11(23)12(28)10(4-26)33-18/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQKFHZCTOKZKP-PBSUHMDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)NC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64332-33-8 |
Source


|
| Record name | Nebramycin factor 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064332338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEBRAMYCIN FACTOR 11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H80CDD456 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

